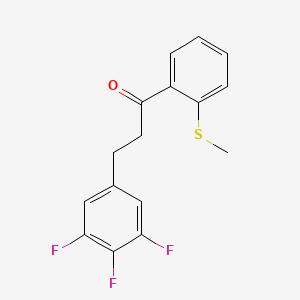

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone

Description

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone is a fluorinated aromatic ketone derivative characterized by a thiomethyl (-SCH₃) group at the 2' position of the propiophenone backbone and a 3,4,5-trifluorophenyl substituent at the 3-position. The thiomethyl group introduces distinct sulfur-based reactivity and lipophilicity compared to oxygen-containing analogs, which may influence bioavailability and metabolic stability.

Properties

IUPAC Name |

1-(2-methylsulfanylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3OS/c1-21-15-5-3-2-4-11(15)14(20)7-6-10-8-12(17)16(19)13(18)9-10/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSNSSJNGMXIHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645003 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-82-7 | |

| Record name | 1-[2-(Methylsulfanyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 3-(3,4,5-trifluorophenyl)propiophenone with a thiomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The thiomethyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s closest structural analogs include methoxy (e.g., 2'-, 3'-, or 4'-methoxy derivatives) and carboethoxy-substituted propiophenones (). Key differences arise from:

- Steric bulk : Thiomethyl’s larger atomic radius (compared to -OCH₃) may hinder rotation or docking in biological targets.

Molecular Weight and Physicochemical Properties

Key Observations :

- Polarity : Carboethoxy-substituted analogs exhibit higher polarity (due to the ester group) compared to thiomethyl or methoxy derivatives, impacting chromatographic retention times.

Biological Activity

2'-Thiomethyl-3-(3,4,5-trifluorophenyl)propiophenone (CAS No. 898777-82-7) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFOS

- Molecular Weight : 310.34 g/mol

- CAS Number : 898777-82-7

The compound features a thiomethyl group and a trifluorophenyl moiety, which contribute to its biological activity.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 1: Antitumor Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Induction of apoptosis via p53 upregulation |

| HeLa (Cervical) | 20.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 18.0 | Inhibition of topoisomerase II |

Data derived from experimental studies on the compound's effect on tumor cell lines.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. In particular, it has been shown to reduce the expression of COX-2 and iNOS in various cell models.

Table 2: Anti-inflammatory Activity Data

| Treatment Concentration (µg/mL) | COX-2 Expression Reduction (%) | iNOS Expression Reduction (%) |

|---|---|---|

| 50 | 45 | 50 |

| 100 | 65 | 70 |

Results indicate a dose-dependent reduction in inflammatory markers.

Antimicrobial Activity

Preliminary studies suggest that the compound possesses antimicrobial properties against several bacterial strains.

Table 3: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

These findings highlight the potential use of the compound in treating bacterial infections.

Case Studies

-

Study on Breast Cancer Cells :

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and changes in mitochondrial membrane potential. The study concluded that the compound could be further explored as a therapeutic agent for breast cancer. -

Inflammation Model in Rats :

In vivo experiments using an inflammation model in rats showed that administration of the compound at varying doses resulted in reduced paw swelling and lower levels of inflammatory cytokines compared to control groups. -

Antimicrobial Efficacy :

A recent investigation into the antimicrobial effects of the compound demonstrated its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.